Methylnaphthidate Hydrochloride
Description
Overview of Phenidate Class Analogs in Chemical Research
The phenidate class of compounds, with methylphenidate as its most recognized member, has been extensively studied in chemical and pharmacological research. wikipedia.org These compounds are characterized by a piperidine (B6355638) and a phenyl group, and they primarily act as norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitors. wikipedia.orgdrugbank.com In a research context, analogs of methylphenidate are synthesized and investigated to understand structure-activity relationships, which can provide insights into the binding and function of dopamine and norepinephrine transporters. acs.orgresearchgate.net The exploration of these analogs, including variations in the aryl and acyl substituents, has been a key area of study. wikipedia.org
Rationale for Investigation of Methylnaphthidate (B12771032) Hydrochloride
The primary rationale for the scientific investigation of Methylnaphthidate Hydrochloride stems from its structural relationship to methylphenidate. wikipedia.org By replacing the phenyl group of methylphenidate with a naphthalene (B1677914) moiety, researchers can explore how this modification affects its interaction with monoamine transporters. wikipedia.org This line of inquiry is crucial for understanding the pharmacodynamics of this class of compounds. Research into compounds like this compound contributes to the broader understanding of how specific structural changes influence potency and selectivity for dopamine and norepinephrine transporters. acs.orgwikipedia.org
Historical Context of this compound as a Research Compound
Methylnaphthidate, also known by the code HDMP-28, emerged in the scientific literature as part of the exploration of methylphenidate analogs. service.gov.uk It was synthesized and studied to evaluate the impact of substituting the phenyl ring with a larger aromatic system like naphthalene. wikipedia.org Initially documented in pharmaceutical and medicinal chemistry research in the late 1990s and early 2000s, its primary use has been as a tool compound in scientific and forensic laboratories. service.gov.ukcaymanchem.comglpbio.com It is often supplied as a reference material for analytical and research purposes. caymanchem.comglpbio.comcaymanchem.com
Significance in the Study of Novel Psychoactive Substances (NPS) within a Research Framework
This compound has gained significance in the field of novel psychoactive substances (NPS) research. nih.gov As new synthetic compounds emerge, forensic and analytical laboratories require well-characterized reference materials to identify and quantify them accurately. researchgate.netnih.gov The study of Methylnaphthidate within a research framework provides crucial analytical data, such as mass spectra and chromatographic behavior, which are essential for the identification of NPS in seized samples. researchgate.netnih.gov Its inclusion in this area of research helps in developing and validating analytical methodologies for the detection of an expanding list of synthetic compounds. nih.gov
Chemical and Physical Properties
This compound is a synthetic compound with specific chemical and physical characteristics that are important for its use in research.
Chemical Structure and Synthesis
The chemical structure of this compound is methyl (naphthalen-2-yl)(piperidin-2-yl)acetate hydrochloride. wikipedia.org It is a structural analog of methylphenidate, where the phenyl group is replaced by a naphthalene ring. wikipedia.org The synthesis of Methylnaphthidate and its analogs can be achieved through methods like the Blaise reaction. service.gov.uk One common synthetic route involves the esterification of 2-naphthylacetic acid with methanol (B129727), followed by amination with piperidine.
Stereochemistry
Methylnaphthidate has two chiral centers, leading to the possibility of four stereoisomers: (2R,2'R), (2S,2'S), (2R,2'S), and (2S,2'R). wikipedia.org These form two pairs of diastereomers, referred to as threo and erythro. wikipedia.org In phenidate analogs, the threo-isomers are generally the more pharmacologically active form. wikipedia.orgresearchgate.net Research materials are often supplied as the (±)-threo racemic mixture. caymanchem.comglpbio.com The exclusive presence of the threo-configuration has been confirmed in crystallographic studies of related phenidate analogs. researchgate.net
Physical Properties
This compound is typically supplied as a neat solid or a crystalline powder. caymanchem.comcaymanchem.com Its molecular formula is C18H21NO2 • HCl, and it has a molecular weight of approximately 319.8 g/mol . caymanchem.com It is soluble in solvents such as dimethyl sulfoxide (B87167) (DMSO). glpbio.com
| Property | Value |
| Molecular Formula | C18H21NO2 • HCl caymanchem.com |
| Molecular Weight | 319.8 g/mol caymanchem.com |
| Appearance | Neat solid caymanchem.comcaymanchem.com |
| Solubility | Soluble in DMSO glpbio.com |
Pharmacological Profile (For Research Use Only)
The pharmacological profile of this compound is primarily defined by its interaction with monoamine transporters.
Mechanism of Action
Methylnaphthidate acts as a norepinephrine and dopamine reuptake inhibitor (NDRI). By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the extracellular concentrations of these neurotransmitters. This mechanism is similar to that of methylphenidate, though research suggests that Methylnaphthidate has a higher potency. wikipedia.org
Binding Affinity and Potency at Dopamine Transporter (DAT)
Research has shown that Methylnaphthidate is a potent dopamine reuptake inhibitor. wikipedia.org Studies comparing it to methylphenidate have indicated that it possesses several times the potency at the dopamine transporter. wikipedia.org This increased potency is attributed to the structural modification of the naphthalene ring.
Binding Affinity and Potency at Norepinephrine Transporter (NET)
Similar to its effects on the dopamine transporter, Methylnaphthidate also exhibits potent inhibition of the norepinephrine transporter. In vitro studies on methylphenidate have shown a higher affinity for NET than for DAT, and it is plausible that this characteristic extends to its analogs. nih.govnih.gov Clinically relevant doses of methylphenidate have been shown to significantly occupy norepinephrine transporters in the human brain. nih.gov
Interaction with Serotonin (B10506) Transporter (SERT)
While primarily a dopamine and norepinephrine reuptake inhibitor, some research suggests that Methylnaphthidate (HDMP-28) also has a notable affinity for the serotonin transporter (SERT), potentially acting as a triple reuptake inhibitor. wikipedia.org This is in contrast to many other methylphenidate analogs which are more selective for DAT and NET. wikipedia.org
Analytical Chemistry
The accurate identification and characterization of this compound in a laboratory setting rely on various analytical techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for elucidating the chemical structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework, confirming the presence of the naphthalene and piperidine rings, as well as the methyl ester group. nih.govresearchgate.net
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. This information is crucial for its identification in complex mixtures. researchgate.net
Infrared (IR) Spectroscopy : IR spectroscopy can identify the functional groups present in the molecule, such as the ester carbonyl group and the N-H bond of the piperidine ring. researchgate.net
Chromatographic Methods
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a common technique for the analysis of phenidate analogs. However, it's important to note that some phenidates can undergo thermal decomposition in the GC injection port. researchgate.net
High-Performance Liquid Chromatography (HPLC) : HPLC is a robust method for the separation and quantification of this compound. It is often coupled with UV detection, and the distinct UV absorbance profile due to the naphthyl chromophores may require wavelength adjustments for optimal detection.
Legal and Regulatory Status
The legal status of this compound varies by jurisdiction and is subject to change as regulatory bodies respond to the emergence of new synthetic compounds.
Classification as a Research Chemical
This compound is primarily sold and used as a research chemical. bio-connect.nl This designation means it is intended for laboratory research use only and not for human or veterinary use. caymanchem.com
Scheduling and Control Status in Various Jurisdictions
The legal status of Methylnaphthidate is not uniform globally. For example:
In the United Kingdom , Methylnaphthidate is controlled as a Class B substance. www.gov.uk The Advisory Council on the Misuse of Drugs (ACMD) recommended a Temporary Class Drug Order for it and other phenidate analogs. service.gov.uk
In Switzerland , HDMP-28 is illegal. wikipedia.org
It is important for researchers to be aware of and comply with the specific regulations in their country or region.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2R)-2-naphthalen-2-yl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2.ClH/c1-21-18(20)17(16-8-4-5-11-19-16)15-10-9-13-6-2-3-7-14(13)12-15;/h2-3,6-7,9-10,12,16-17,19H,4-5,8,11H2,1H3;1H/t16-,17-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASHBICTXRCLDI-GBNZRNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219915-69-2 | |
| Record name | 2-Piperidineacetic acid, α-2-naphthalenyl-, methyl ester, hydrochloride (1:1), (αR,2R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219915-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylnaphthidate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219915692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYLNAPHTHIDATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET702R5L30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Chemistry and Process Development
Foundational Synthetic Pathways
The fundamental synthesis of methylnaphthidate (B12771032) hydrochloride is conceptually analogous to that of methylphenidate, involving key esterification and amination steps. The process typically begins with precursors that contain the naphthalene (B1677914) and piperidine (B6355638) moieties, which are then coupled and modified to yield the final product.
Esterification Methodologies
The esterification of a ritalinic acid analogue is a critical step in the synthesis of methylnaphthidate. This transformation is typically achieved by reacting the corresponding carboxylic acid with methanol (B129727) in the presence of an acid catalyst. The choice of catalyst and reaction conditions significantly influences the reaction's efficiency.
Commonly employed acid catalysts include sulfuric acid and hydrogen chloride. The reaction is often carried out under reflux conditions to drive the equilibrium towards the ester product. To further enhance the yield, a water sequestrant, such as trimethyl orthoacetate, may be utilized to remove the water formed during the reaction, thereby shifting the equilibrium in favor of the product. google.com
Table 1: Comparison of Catalysts for Esterification
| Catalyst | Typical Conditions | Observations |
|---|---|---|
| Sulfuric Acid (H₂SO₄) | Methanol, reflux | Strong dehydrating agent, promotes esterification. |
| Hydrogen Chloride (HCl) | Methanol, gas or solution | Effective, can be generated in situ. |
Amination Reactions
Amination reactions are central to the construction of the piperidine ring and its attachment to the naphthylacetyl group. Reductive amination is a paramount strategy in pharmaceutical synthesis for the formation of C-N bonds due to its operational simplicity and the wide availability of protocols. nih.govsci-hub.ruresearchgate.net In the context of methylnaphthidate synthesis, this can involve the reaction of a ketone precursor with an amine, followed by reduction of the resulting imine.
The process typically begins with the condensation of an aldehyde or ketone with ammonia (B1221849) or a primary amine to form an imine, which is then reduced to the desired amine. mdma.ch The choice of reducing agent is critical to the success of this step.
Table 2: Common Reducing Agents in Reductive Amination
| Reducing Agent | Characteristics |
|---|---|
| Sodium borohydride (B1222165) (NaBH₄) | Mild and selective, commonly used. sci-hub.ru |
| Sodium cyanoborohydride (NaBH₃CN) | More selective than NaBH₄, effective at neutral pH. |
| Catalytic Hydrogenation (e.g., H₂/Pd) | Effective but may require higher pressures and temperatures. mdma.ch |
Stereoselective Synthesis Routes
The biological activity of chiral molecules like methylnaphthidate is often highly dependent on their stereochemistry. Therefore, controlling the formation of specific stereoisomers is a key objective in its synthesis.
Methylnaphthidate possesses two chiral centers, giving rise to two pairs of enantiomers: threo and erythro diastereomers. The relative orientation of the substituents on these chiral centers significantly impacts the molecule's properties. The synthesis of methylphenidate analogs often yields a mixture of diastereomers, from which the desired threo isomer is isolated. acs.org The separation of these diastereomers can be achieved through techniques such as fractional crystallization or chromatography. acs.org The erythro and threo isomers of the 2-naphthyl analogue of methylphenidate have been synthesized and studied, with the different diastereomers exhibiting distinct biological profiles. nih.gov
Achieving enantioselectivity, the preferential formation of one enantiomer over the other, is a major goal in modern synthetic chemistry. While direct application of Jacobsen's catalyst to methylnaphthidate synthesis is not widely documented, its utility in the asymmetric synthesis of chiral building blocks is well-established. researchgate.netnih.gov Jacobsen's catalyst, a manganese-salen complex, is renowned for its ability to catalyze the enantioselective epoxidation of unfunctionalized olefins. researchgate.net
The principles of asymmetric catalysis using chiral catalysts like Jacobsen's can be applied to the synthesis of key chiral intermediates for methylnaphthidate. For instance, chiral thiourea (B124793) catalysts, which operate on similar principles of creating a chiral environment, have been explored for their potential in promoting enantioselective intramolecular Mannich-type reactions to form chiral piperidine rings. patentdigest.org Such strategies could be adapted to produce enantiomerically enriched precursors for the synthesis of specific methylnaphthidate enantiomers.
Advanced Synthetic Strategies
Beyond the foundational pathways, more advanced synthetic strategies offer greater efficiency and stereocontrol. One such method is the rhodium(II)-catalyzed intermolecular C-H insertion of methyl aryldiazoacetates with N-Boc-piperidine. nih.govresearchgate.net This approach allows for the direct formation of the C-C bond between the piperidine and the arylacetate moieties. By employing chiral rhodium catalysts, this method can be rendered enantioselective, providing a direct route to enantioenriched methylphenidate analogues. nih.govresearchgate.net
Another innovative approach involves the use of organometallic complexes, such as tungsten-promoted synthesis, to create functionalized piperidyl variants of methylphenidate. acs.org This strategy allows for the stereoselective introduction of substituents onto the piperidine ring, opening avenues for the synthesis of a diverse range of analogues with potentially unique pharmacological properties. acs.org
One-Pot Synthesis Approaches
Recent patents related to methylphenidate analogs have disclosed hydrogenation-based approaches that can be adapted for a one-pot synthesis. benchchem.com These methods utilize palladium catalysts (5–10% Pd/C) under hydrogen pressure to reduce pyridine (B92270) derivatives to their corresponding piperidine moieties with high isomeric purity (94–97%). benchchem.com A significant advantage of this approach is the avoidance of intermediate isolation, which streamlines the manufacturing process. benchchem.com
Continuous-Flow Synthesis Considerations
Continuous-flow chemistry is an emerging technology in pharmaceutical manufacturing that offers numerous advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced process control and safety, and a smaller equipment footprint. nih.gov The technology allows for the safe in-situ generation of potentially hazardous reagents, like azides, which are consumed immediately in a subsequent step. flinders.edu.au
For Methylnaphthidate Hydrochloride, the application of continuous-flow systems has shown significant promise. Microreactor-based synthesis has been demonstrated to reduce reaction times dramatically, from 24 hours in a batch process to just 45 minutes in a flow system. benchchem.com This acceleration is accompanied by a notable improvement in yield, increasing from 72% in batch production to 89% in a continuous-flow setup. benchchem.com Studies on the closely related methylphenidate have explored both inter- and intramolecular strategies in continuous-flow reactors, demonstrating the telescoping of multiple steps and the successful generation of unstable diazo species to achieve isolated yields as high as 70%. rsc.orgresearchgate.net This highlights the potential for developing robust and efficient continuous manufacturing processes for this compound.
Table 1: Comparison of Batch vs. Continuous-Flow Synthesis for Methylnaphthidate
| Parameter | Batch Synthesis | Continuous-Flow Synthesis |
|---|---|---|
| Reaction Time | 24 hours | 45 minutes |
| Yield | 72% | 89% |
Data derived from microreactor-based synthesis studies. benchchem.com
Chemical Reactivity and Derivatization Studies
This compound can undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions. These reactions are crucial for derivatization studies and for understanding the compound's stability profile. benchchem.com
Oxidation Reactions
Under the influence of strong oxidizing agents, the naphthalene moiety of this compound is susceptible to oxidation. This reaction typically leads to the formation of naphthoquinone derivatives. benchchem.com
Reduction Reactions
The ester and piperidine functional groups in this compound can be targeted by reducing agents. Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reagents and conditions used. benchchem.com For example, powerful reducing agents like lithium aluminum hydride are capable of reducing the ester group. benchchem.com
Nucleophilic Substitution at the Ester Group
The ester group in Methylnaphthidate is a key site for derivatization through nucleophilic acyl substitution. benchchem.com While direct substitution on a carboxylic acid is difficult due to the poor leaving nature of the hydroxyl group, the methyl ester of methylnaphthidate allows for transesterification or aminolysis. benchchem.comlibretexts.org These reactions enable the formation of a wide range of derivatives by introducing different nucleophiles. benchchem.com
Table 2: Summary of Chemical Reactivity
| Reaction Type | Reagent Class | Potential Products |
|---|---|---|
| Oxidation | Strong oxidizing agents (e.g., Potassium permanganate) | Naphthoquinone derivatives |
| Reduction | Strong reducing agents (e.g., Lithium aluminum hydride) | Corresponding alcohols or amines |
| Nucleophilic Substitution | Nucleophiles (e.g., Sodium methoxide) | Different ester or amide derivatives |
This table summarizes the principal chemical reactions this compound can undergo. benchchem.com
Impurity Profiling and Mitigation in Synthetic Processes
Ensuring the purity of the final active pharmaceutical ingredient is critical. Impurity profiling using methods like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is essential for identifying and controlling process-related impurities. benchchem.com For this compound, several key impurities have been identified. benchchem.com
The primary impurities stem from different stages of the synthesis:
Incomplete Amination: Leads to residual amounts of Naphthylacetic acid methyl ester.
Hydrogenation Step: Can result in the formation of the undesired erythro diastereomer.
Over-reduction: May produce N-Methylpiperidine as a byproduct. benchchem.com
Mitigation strategies involve optimizing reaction conditions, such as temperature and pressure, and implementing robust purification protocols. These can include ion-exchange chromatography to remove ionic impurities and activated carbon treatment to eliminate colored byproducts. benchchem.com
Table 3: Common Process-Related Impurities in this compound Synthesis
| Impurity | Typical Range | Origin |
|---|---|---|
| Naphthylacetic acid methyl ester | 0.15–0.3% | Incomplete amination |
| Erythro diastereomer | 0.2–0.5% | Formed during hydrogenation |
| N-Methylpiperidine | ≤0.1% | Over-reduction |
Data obtained from HPLC-MS analysis of synthetic batches. benchchem.com
Identification of Process-Related Impurities
While specific literature detailing the process-related impurities of this compound is not extensively available in the public domain, we can infer potential impurities by examining the synthesis of its well-studied analog, methylphenidate. The structural similarity, with a naphthalene ring system in place of the benzene (B151609) ring, suggests that analogous impurities are likely to be formed.
Key potential process-related impurities in the synthesis of this compound may include:
Starting Material Residues: Unreacted precursors from the synthetic route can persist in the final product if not adequately removed.
By-products: Side reactions occurring during the main synthetic steps can generate structurally related compounds. An example from methylphenidate synthesis is the formation of ritalinic acid, the corresponding carboxylic acid, through hydrolysis of the methyl ester. jocpr.comresearchgate.net A similar naphthyl-containing acid impurity would be expected in methylnaphthidate synthesis.
Diastereomeric Impurities: Methylnaphthidate possesses two chiral centers, leading to the possibility of four stereoisomers. The desired therapeutic activity is often associated with a specific diastereomer (typically the threo isomer, as is the case with methylphenidate). veeprho.com Therefore, the other diastereomers, such as the erythro isomer, are considered impurities and their levels must be strictly controlled.
Positional Isomers: The synthesis may also yield isomers where the piperidine ring is attached to a different position on the naphthalene nucleus.
A Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed and validated for the analysis of methylphenidate hydrochloride and its impurities, demonstrating the capability to separate the main component from its related substances. jocpr.comijrpr.comresearchgate.net A similar approach would be essential for the quality control of this compound.
Table 1: Potential Process-Related Impurities in this compound Synthesis
| Impurity Type | Potential Impurity Name (by analogy to Methylphenidate) | Origin |
| By-product / Degradant | Naphthylacetic acid | Hydrolysis of the methyl ester |
| Diastereomer | erythro-Methylnaphthidate | Non-stereoselective synthesis |
| Starting Material | 2-Naphthylacetonitrile | Incomplete reaction |
| Starting Material | 2-Chloropyridine | Incomplete reaction |
Note: The specific names of impurities are inferred based on the structure of Methylnaphthidate and common impurities found in the synthesis of its analog, Methylphenidate.
Methodologies for Impurity Control
The control of impurities in the manufacturing of this compound is crucial for ensuring its safety and efficacy. This involves a multi-faceted approach encompassing process optimization, purification techniques, and robust analytical monitoring.
Process Optimization:
Stereoselective Synthesis: To control the formation of diastereomeric impurities, the development of a diastereoselective synthesis is paramount. For methylphenidate, methods involving catalytic hydrogenation and epimerization have been employed to enrich the desired threo isomer. science.gov Similar strategies would need to be developed for methylnaphthidate, potentially utilizing chiral catalysts or resolving agents to favor the formation of the desired diastereomer.
Reaction Condition Control: Careful control of reaction parameters such as temperature, pressure, reaction time, and stoichiometry of reactants can minimize the formation of by-products.
Purification Methodologies:
Crystallization: Fractional crystallization is a common and effective method for separating diastereomers. The different physical properties of diastereomeric salts, such as solubility, can be exploited to selectively crystallize the desired isomer, thereby purifying it from the undesired ones. science.gov
Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analysis and purification of pharmaceutical compounds. jocpr.comijrpr.comresearchgate.net Preparative HPLC can be used to isolate the desired stereoisomer of this compound with high purity.
Analytical Control:
Impurity Profiling: A thorough understanding of the impurity profile is essential. This is achieved through the use of sophisticated analytical techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify impurities. sphinxsai.com
In-Process Controls: Implementing in-process controls at critical stages of the manufacturing process allows for the monitoring and correction of any deviations that could lead to an increase in impurity levels.
Table 2: Methodologies for Impurity Control
| Methodology | Description | Application |
| Diastereoselective Synthesis | Synthetic routes designed to preferentially form one diastereomer over others. | Control of erythro isomer formation. |
| Fractional Crystallization | Separation of diastereomers based on differences in their solubility. | Purification of the desired threo isomer. |
| RP-HPLC | A chromatographic technique for the separation, identification, and quantification of compounds. | Analysis and purification of this compound from its impurities. |
| In-Process Monitoring | Real-time analysis during manufacturing to ensure the process remains within defined parameters. | Early detection and mitigation of impurity formation. |
Pharmacological Characterization: Mechanisms and Receptor Interactions
Monoamine Transporter Inhibition Profiling
Methylnaphthidate (B12771032) is distinguished from many other phenidates by its action as a triple reuptake inhibitor, demonstrating significant affinity for the transporters of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). psychonautwiki.orgresearchgate.netservice.gov.uk
Methylnaphthidate is a potent dopamine reuptake inhibitor. wikipedia.orgresearchgate.net It binds directly to the dopamine transporter (DAT), effectively blocking the reabsorption of dopamine from the synapse back into the presynaptic neuron. scielo.brnih.gov This blockade leads to an accumulation of dopamine in the synaptic cleft, prolonging its availability to bind with postsynaptic receptors and enhancing dopaminergic signaling. patsnap.com Research indicates that methylnaphthidate's potency in inhibiting the DAT is several times greater than that of methylphenidate. wikipedia.orgresearchgate.netresearchgate.net The fundamental mechanism is consistent with other dopamine reuptake inhibitors, which act as blockers at the transporter protein, preventing the conformational changes necessary for dopamine translocation. patsnap.comresearchgate.net
Similar to its effect on dopamine, methylnaphthidate acts as a norepinephrine reuptake inhibitor by binding to and blocking the norepinephrine transporter (NET). service.gov.uk This inhibition prevents the clearance of norepinephrine from the synaptic cleft, leading to increased extracellular levels and enhanced noradrenergic neurotransmission. taylorandfrancis.com The action is analogous to that of methylphenidate, which also blocks the NET. patsnap.comnih.gov Studies on its close analog, ethylnaphthidate (B1156338), show a potent binding affinity for the NET. core.ac.ukeuropeanreview.org
A key pharmacological feature that distinguishes methylnaphthidate from methylphenidate and many of its analogs is its significant interaction with the serotonin transporter (SERT). psychonautwiki.orgservice.gov.uk The compound displays a high affinity for SERT, inhibiting the reuptake of serotonin and thereby increasing its extracellular levels. wikipedia.orgresearchgate.net This action classifies methylnaphthidate as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor. researchgate.netservice.gov.ukwikipedia.org In contrast, most other threo-methylphenidate analogs exhibit minimal affinity for the SERT. wikipedia.org This serotonergic activity is thought to be a direct result of its unique chemical structure. psychonautwiki.orgwordpress.com
Comparative Analysis of Transporter Affinity
The potency of methylnaphthidate and its analogs at the monoamine transporters has been a subject of significant research, often in direct comparison to methylphenidate.
Methylnaphthidate (HDMP-28) is reported to be a more potent dopamine reuptake inhibitor than methylphenidate. wikipedia.orgresearchgate.net Its ethyl ester analog, ethylnaphthidate, has also been shown to be a potent inhibitor at all three monoamine transporters. core.ac.uk In vitro studies using human embryonic kidney (HEK) 293 cells transfected with human monoamine transporters have allowed for the quantification and comparison of the inhibitory potency (IC₅₀ values) of various phenidate derivatives.
| Compound | DAT Inhibition IC₅₀ (nM) | NET Inhibition IC₅₀ (nM) | SERT Inhibition IC₅₀ (nM) |
|---|---|---|---|
| Methylphenidate | 45 | 27 | >10,000 |
| Ethylnaphthidate | 51 | 41 | 367 |
| 3,4-Dichloromethylphenidate (B3419264) (3,4-DCMP) | 5.7 | 4.2 | 751 |
| 4-Fluoromethylphenidate (B12786486) (4F-MPH) | 35 | 45 | 8,805 |
| Cocaine | 304 | 372 | 312 |
Data derived from studies on transporter-transfected human embryonic kidney 293 cells. core.ac.uk
Note: Lower IC₅₀ values indicate greater potency. The table presents data for ethylnaphthidate, a close structural analog of methylnaphthidate, for which comparative data is available in this format.
The primary structural difference between methylphenidate and methylnaphthidate is the substitution of the phenyl group with a naphthalene (B1677914) moiety. wikipedia.orgwordpress.com This modification is believed to be responsible for the significant increase in affinity for the serotonin transporter (SERT). wordpress.comresearchgate.net The larger, more electronically diffuse, and lipophilic naphthalene ring system likely allows for more favorable interactions within the binding pocket of the SERT compared to the smaller phenyl ring. researchgate.netnih.gov While most analogs of methylphenidate are selective for DAT and NET, the introduction of the naphthalene structure confers the additional potent serotonergic activity, transforming the compound into a triple reuptake inhibitor. wikipedia.orgservice.gov.uk
Neurochemical Modulation
As a potent dopamine reuptake inhibitor, methylnaphthidate blocks the dopamine transporter (DAT), leading to an increase in the extracellular concentration of dopamine. wikipedia.org This mechanism is central to its stimulant effects. By preventing the reuptake of dopamine into the presynaptic neuron, methylnaphthidate prolongs the neurotransmitter's presence in the synaptic cleft, thereby enhancing dopaminergic signaling. drugbank.com The potency of methylnaphthidate in inhibiting dopamine reuptake is reported to be several times that of methylphenidate. wikipedia.org
Investigations of Other Receptor Interactions (e.g., Sigma-1 receptor based on analogs)
While the primary targets of methylnaphthidate are the dopamine and norepinephrine transporters, research into its analogs suggests potential interactions with other receptor systems. For instance, some methylphenidate analogs have shown affinity for adrenergic and serotonergic receptors. core.ac.uknih.gov
Recent studies have highlighted the interaction of psychostimulants like cocaine and methamphetamine with the sigma-1 receptor. nih.govnih.gov Methylphenidate itself has been found to bind to the sigma-1 receptor, which may contribute to its neurochemical effects beyond catecholamine reuptake inhibition. nih.gov This interaction with the sigma-1 receptor has been shown to facilitate NMDA-receptor mediated synaptic transmission. nih.gov Given that methylnaphthidate is a structural analog of methylphenidate, it is plausible that it may also interact with the sigma-1 receptor, although direct binding studies are needed for confirmation.
Furthermore, some methylphenidate derivatives have displayed affinity for serotonin 5-HT1A and 5-HT2B receptors. wikipedia.org Specifically, ethylnaphthidate has been found to bind to the 5-HT2A and 5-HT2C receptors. core.ac.uk Methylnaphthidate itself is considered a triple reuptake inhibitor due to its high affinity for the serotonin transporter (SERT), in addition to DAT and NET. wikipedia.orgservice.gov.uk
Preclinical Neurobiological and Behavioral Investigations
Locomotor Activity Modulation in Animal Models
The effect of methylphenidate (MPH) on locomotor activity in animal models is complex and dose-dependent. Studies in rodents have demonstrated that MPH can either increase or decrease motor activity, and repeated administration can lead to sensitization.
In rats, an augmented locomotor response, or sensitization, has been observed with lower doses of MPH, while this effect is absent at higher doses. nih.gov One study found that repeated administration of lower doses (0.6 and 2.5 mg/kg) resulted in a sensitized response, particularly in forward ambulation, but not in stereotypic movements. nih.gov Conversely, research using a rat model of ADHD, the Spontaneously Hypertensive Rat (SHR), showed that MPH injections significantly increased horizontal activity compared to saline injections in both SHR and the control Wistar-Kyoto (WKY) strain. frontiersin.org Other studies in rats have reported hyperactivity at certain doses and hypoactivity at others, highlighting the biphasic nature of the drug's effect on locomotion. nih.gov For instance, high doses of MPH (10 mg/kg) have been shown to significantly elevate locomotor activity in mice compared to saline controls. nih.gov
In a mouse model of ADHD created by 6-OHDA lesions, the animals exhibited a twofold increase in horizontal activity in an open field test compared to controls. conductscience.com Administration of MPH in prenatally exposed nicotine (B1678760) (PNE) mice, which show enhanced locomotor activity, normalized their motor activity to levels comparable with control mice. mdpi.com
| Animal Model | Compound | Key Findings on Locomotor Activity | Reference |
|---|---|---|---|
| Sprague-Dawley Rats | Methylphenidate | Sensitization (augmented response) observed at lower doses (0.6 and 2.5 mg/kg); no sensitization to stereotypic effects. | nih.gov |
| Mice | Methylphenidate | A high dose (10 mg/kg) significantly increased locomotor activity compared to saline. | nih.gov |
| SHR and WKY Rats | Methylphenidate | Significantly increased horizontal locomotor activity in both strains compared to saline. | frontiersin.org |
| Prenatal Nicotine Exposure (PNE) Mice | Methylphenidate | Normalized the enhanced spontaneous locomotor activity observed in PNE mice. | mdpi.com |
| 6-OHDA-lesioned Mice (ADHD model) | Methylphenidate | This model shows a twofold increase in horizontal activity compared to controls. | conductscience.com |
Cognitive Function Assessments in Preclinical Paradigms
Studies in rodent models suggest that MPH can modulate attention, though the effects can vary. In a study using the 5-choice serial reaction time test, low doses of MPH were found to improve sustained attention and reduce premature, impulsive responses in rats that performed poorly at baseline. conductscience.com However, higher doses increased impulsivity in both poor- and normal-performing rats. conductscience.com This indicates that the compound's effects on attention and impulsivity are dose-dependent and may be influenced by the subject's baseline performance level. Research on the SHR model of ADHD, which displays attentional deficits, has shown that MPH can correct these impairments. frontiersin.org
The influence of MPH on memory has been investigated using various preclinical paradigms, with results often pointing to dose-dependent effects. In a key study using Pavlovian fear conditioning in mice, low, clinically relevant doses of MPH were found to enhance fear memory, while high doses impaired it. nih.govnih.gov This memory-enhancing effect at low doses was not confounded by changes in locomotion or anxiety and appeared to rely on the inhibition of both dopamine (B1211576) and norepinephrine (B1679862) transporters. nih.govnih.gov
Research in juvenile rats has also explored the impact of MPH on the hippocampus, a brain region critical for memory. conductscience.com Furthermore, studies in PNE mice demonstrated that a single administration of MPH restored working memory performance in the Y-maze test. mdpi.com This suggests that the compound can have restorative effects on cognitive deficits related to memory. mdpi.com
Investigations into goal-directed behavior have revealed significant effects of MPH, particularly in animal models of ADHD. A study using SHR rats, a model for ADHD, and their normotensive control, WKY rats, found a clear impairment in goal-directed behavior in the SHR strain. nih.govnih.gov While WKY rats adjusted their behavior based on the current value of an outcome, SHR rats responded habitually, failing to show sensitivity to outcome devaluation. nih.gov
Strikingly, the administration of MPH before the choice test restored goal-directed behavior in the SHR rats, making them sensitive to the outcome's value. nih.govnih.gov In contrast, the same treatment disrupted goal-directed behavior in the control WKY rats. nih.govnih.gov This provides strong evidence that MPH can remediate deficits in goal-directed action control in an animal model of ADHD, potentially by modulating the systems that support this cognitive function. nih.gov
Neurobiological Substrates of Behavioral Effects
The behavioral effects of methylnaphthidate-related compounds are largely attributed to their ability to block dopamine (DA) and norepinephrine transporters, thereby increasing the extracellular concentrations of these neurotransmitters in key brain regions. mdpi.com The striatum and prefrontal cortex (PFC) are two areas rich in dopamine that are critically involved in motor control, motivation, and executive functions like attention. diva-portal.orgnih.gov
Microdialysis studies in monkeys have shown that oral administration of MPH leads to a consistent increase in DA release in the striatum. nih.gov In the PFC, a significant increase in DA release was observed, particularly at higher doses. nih.gov Similarly, research in rats has demonstrated that MPH increases extracellular dopamine levels in both the striatum and the PFC. diva-portal.orgfrontiersin.org These increases in dopamine are believed to enhance task-specific signaling, which can improve attention and reduce distractibility. diva-portal.org
Studies using positron emission tomography (PET) in humans have corroborated these findings, showing that MPH significantly boosts extracellular dopamine levels in the striatum. diva-portal.org Further research has linked these dopamine increases in the ventral striatum directly with improvements in symptoms of inattention. nih.gov The modulation of dopamine efflux in the PFC and striatum appears to be a primary mechanism through which these compounds exert their cognitive and behavioral effects. mdpi.com
| Brain Region | Animal Model | Method | Key Findings on Dopamine (DA) Levels | Reference |
|---|---|---|---|---|
| Striatum & Prefrontal Cortex (PFC) | Monkey | Microdialysis | Oral MPH increased DA release in the striatum at both low and high doses, and in the PFC at high doses. | nih.gov |
| Striatum & Prefrontal Cortex (PFC) | Rat | Radiolabelled Neurotransmitter Assays | MPH induced significant dopamine efflux in both the PFC and striatum. | mdpi.com |
| Ventral Striatum | Human (by inference for animal models) | PET | MPH-elicited DA increases in the ventral striatum were associated with symptom improvement. | nih.gov |
| Striatum & Prefrontal Cortex (PFC) | Rat | General Review | MPH blocks DA reuptake, increasing extracellular DA levels in these regions. | diva-portal.org |
| Nucleus Accumbens (Ventral Striatum) & PFC | Rat | Microdialysis | Acute oral MPH increased dopamine in the nucleus accumbens and PFC. | frontiersin.org |
Norepinephrine Level Alterations in Specific Brain Regions
Methylphenidate (MPH) and by extension, its analogue methylnaphthidate (B12771032), primarily function by blocking both norepinephrine (NE) and dopamine (DA) reuptake transporters (NET and DAT, respectively). mdpi.com This action leads to an increase in the extracellular concentrations of these neurotransmitters in various brain regions. tmc.edunih.gov
Research using ex vivo radiolabelled neurotransmitter assays in rats has demonstrated that MPH exposure triggers significant norepinephrine efflux in the prefrontal cortex (PFC). mdpi.com This efflux is mediated by both norepinephrine and dopamine terminals. mdpi.com The PFC is a critical brain region for executive function and attention, and the modulation of norepinephrine levels within this area is believed to be a key mechanism behind the therapeutic effects of stimulants in conditions like Attention-Deficit/Hyperactivity Disorder (ADHD). mdpi.comnih.gov
Furthermore, genetic factors, such as polymorphisms in the norepinephrine transporter (NET) gene, may influence an individual's response to methylphenidate. nih.gov While specific studies on methylnaphthidate hydrochloride are not available, the similar mechanism of action suggests that its effects on norepinephrine levels would be comparable to those of methylphenidate.
Investigation of Neuroadaptations Following Exposure in Developmental Animal Models
Preclinical studies using animal models provide valuable insights into the potential neurodevelopmental consequences of exposure to psychostimulants like methylphenidate during critical developmental periods. Chronic exposure to methylphenidate in juvenile rats has been shown to lead to long-lasting changes in brain function and behavior. nih.gov
One area of investigation involves the impact of early-life exposure on the brain's reward system. Research has indicated that chronic methylphenidate treatment in juvenile rats can lead to a decreased sensitivity to rewarding stimuli in adulthood. nih.gov This suggests that early exposure may induce neuroadaptations in pathways that process reward and motivation.
Furthermore, studies have examined the effects of developmental methylphenidate exposure on cognitive functions. For instance, chronic administration to juvenile rats has been associated with impairments in spatial and working memory tasks later in life. nih.gov These findings point towards potential neuroadaptations in brain regions critical for these cognitive processes, such as the prefrontal cortex and hippocampus.
The method of administration in these animal models is a crucial consideration. While many studies utilize intraperitoneal injections, oral administration, which more closely mimics the clinical use in humans, is also employed. nih.gov Research comparing these methods has shown that while both routes lead to increased dopamine levels in the brain, the pharmacokinetic profiles differ, which could influence the resulting neuroadaptations. nih.gov
It is important to note that the majority of this research has been conducted with methylphenidate. Given the structural and pharmacological similarities, it is plausible that this compound could induce comparable neurodevelopmental adaptations, although specific studies on this compound are lacking.
Models for Reward Pathway Research
Assessment of Motivation for Reinforcers in Preclinical Subjects
Animal models are instrumental in understanding how substances like methylphenidate, and by extension methylnaphthidate, affect the brain's reward pathways and motivation. A common approach to assess motivation for reinforcers is through operant conditioning paradigms. In these tasks, animals learn to perform a specific action, such as pressing a lever, to receive a reward, which can be a food pellet or a dose of a drug.
The motivation of the animal can be quantified by various measures, including the rate of responding, the breaking point in a progressive-ratio schedule (where the number of responses required for each subsequent reward increases), and the choice in concurrent choice paradigms (where the animal can choose between different rewards or different effort requirements).
Studies investigating the effects of methylphenidate have shown that it can influence an animal's motivation for both drug and non-drug reinforcers. For example, research has demonstrated that methylphenidate can increase the reinforcing effects of other stimulants, suggesting an enhancement of their rewarding properties.
Conversely, some studies have reported that chronic exposure to methylphenidate during development can lead to a decreased sensitivity to natural rewards in adulthood, indicating a potential blunting of the reward system. nih.gov This is often assessed through paradigms that measure preference for sweetened solutions or other palatable foods. These findings suggest that methylphenidate can induce complex and potentially long-lasting neuroadaptations in the neural circuits that govern motivation and reward. While direct evidence for methylnaphthidate is not available, its similar pharmacological profile suggests it would likely produce comparable effects in these preclinical models.
Explorations of Cross-Sensitization Phenomena with Other Stimulants in Animal Models
Cross-sensitization is a phenomenon where exposure to one psychostimulant drug leads to an enhanced behavioral or neurochemical response to a different stimulant. nih.gov This is a critical area of preclinical research as it may provide insights into the potential for drug substitution and the neurobiological underpinnings of addiction.
Animal models have been extensively used to investigate cross-sensitization between methylphenidate (MPD) and other stimulants, most notably amphetamine. nih.govnih.gov In a typical cross-sensitization study, one group of animals is chronically pretreated with a stimulant like MPD, while a control group receives saline. After a washout period, both groups are challenged with a different stimulant, such as amphetamine, and their locomotor activity or other behavioral responses are measured.
Research has shown that chronic pretreatment with MPD can induce cross-sensitization to the locomotor effects of amphetamine in rats. nih.gov This means that animals previously exposed to MPD exhibit a significantly greater increase in activity when given amphetamine compared to animals pretreated with saline. nih.gov
Interestingly, the development of cross-sensitization can be influenced by factors such as the age at which the initial drug exposure occurs and the genetic strain of the animal. nih.govnih.gov For example, one study found that when female rats were pretreated with MPD during both adolescence and adulthood, two out of the three strains tested (SHR and WKY) showed cross-sensitization to amphetamine. nih.gov However, when MPD treatment was restricted to adulthood, only the SHR strain (an animal model of ADHD) exhibited cross-sensitization. nih.gov This suggests that both genetic predisposition and the developmental stage of drug exposure play crucial roles in the manifestation of cross-sensitization. nih.gov
These findings from studies on methylphenidate are highly relevant for understanding the potential effects of this compound, given their shared mechanism of action as dopamine and norepinephrine reuptake inhibitors. It is plausible that methylnaphthidate would also induce cross-sensitization with other stimulants in a similar manner.
Table of Findings on Cross-Sensitization between Methylphenidate and Amphetamine
| Animal Model | Age of MPD Exposure | Challenging Drug | Outcome |
| Sprague-Dawley Rats | Juvenile and Adult | Amphetamine | Cross-sensitization observed in horizontal activity and total distance traveled. nih.gov |
| Spontaneously Hypertensive Rats (SHR) - Female | Adolescence and Adulthood | Amphetamine | Exhibited cross-sensitization. nih.gov |
| Wistar-Kyoto (WKY) Rats - Female | Adolescence and Adulthood | Amphetamine | Exhibited cross-sensitization. nih.gov |
| Sprague-Dawley (SD) Rats - Female | Adolescence and Adulthood | Amphetamine | Did not exhibit cross-sensitization. nih.gov |
| Spontaneously Hypertensive Rats (SHR) - Female | Adulthood Only | Amphetamine | Exhibited cross-sensitization. nih.gov |
| Wistar-Kyoto (WKY) Rats - Female | Adulthood Only | Amphetamine | Did not exhibit cross-sensitization. nih.gov |
| Sprague-Dawley (SD) Rats - Female | Adulthood Only | Amphetamine | Did not exhibit cross-sensitization. nih.gov |
Metabolic Pathways and Pharmacokinetic Considerations in Research Models
In Vitro Metabolic Fate Elucidation
The biotransformation of methylnaphthidate (B12771032) has been investigated using in vitro models, such as equine liver microsomes and the fungus Cunninghamella elegans, to simulate mammalian metabolism. nih.gov These studies are crucial for identifying potential metabolites that could be monitored in doping control and for understanding the drug's disposition. nih.govresearchgate.net
Identification of Phase I Metabolites
Phase I metabolism of methylnaphthidate involves chemical modifications such as oxidation, reduction, and hydrolysis. A comprehensive study utilizing equine liver microsomes and Cunninghamella elegans identified a total of 22 potential Phase I metabolites. nih.gov These biotransformations included hydroxylated, hydrogenated, and hydrolyzed analogs of the parent compound. nih.gov Specific metabolic reactions observed were N-deethylation, N,N-deethylation, N-hydroxylation, and de-esterification. researchgate.net
For the related compound, ethylphenidate, in vitro studies using human liver microsomes revealed seven Phase I metabolites. researchgate.net The primary reactions were hydroxylation, followed by dehydration and ring opening with additional hydroxylation to form secondary metabolites. researchgate.net While not directly studying methylnaphthidate, these findings with a close structural analog provide valuable insights into potential metabolic pathways.
Identification of Phase II Metabolites
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. In the in vitro investigation of methylnaphthidate using equine liver microsomes and Cunninghamella elegans, nine potential Phase II metabolites were identified. nih.gov The primary conjugation reaction observed was the formation of glucuronic acid-conjugated metabolites. nih.gov
In contrast, in vitro studies of ethylphenidate using human liver microsomes and cytosol did not detect any Phase II metabolites. researchgate.net This highlights potential differences in the metabolic pathways between these two related compounds or the limitations of the in vitro system used.
Role of Specific Enzyme Systems
The metabolism of methylnaphthidate and related compounds is primarily mediated by specific enzyme systems, most notably carboxylesterases and cytochrome P450 (CYP) enzymes.
Carboxylesterase 1 (CES1): For the closely related methylphenidate, carboxylesterase 1 (CES1) is the sole hepatic enzyme responsible for its hydrolytic deactivation. clinicaltrials.govnih.gov This enzyme is predominantly expressed in the liver and is responsible for the majority of hepatic hydrolytic activity. nih.govpharmgkb.org CES1 mediates the de-esterification of methylphenidate to its inactive metabolite, ritalinic acid. pharmgkb.org Given the structural similarity, it is highly probable that CES1 also plays a crucial role in the hydrolysis of methylnaphthidate.
Cytochrome P450 (CYP) Enzymes: The cytochrome P450 system is also involved in the metabolism of these stimulants. nih.gov In studies with ethylphenidate, recombinant human CYP2C19 was found to be the most active enzyme in the formation of its metabolites, although other CYPs such as 1A2, 2B6, 2C9, 2D6, and 3A4 also contributed. researchgate.net For methylphenidate, while CES1 is the primary metabolic enzyme, the remaining clearance is presumed to be handled by P450 enzymes. nih.gov It is reasonable to extrapolate that CYP enzymes are also involved in the oxidative metabolism of methylnaphthidate, leading to the formation of its hydroxylated metabolites. nih.gov
Comparative Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models provide essential data on how a drug is absorbed, distributed, metabolized, and eliminated by a living organism.
Absorption Characteristics in Research Species
Following oral administration in rats, methylphenidate, the structural analog of methylnaphthidate, is well absorbed from the gastrointestinal tract. nih.govnih.gov Peak plasma concentrations of methylphenidate are typically reached at approximately 2 hours post-administration. nih.gov While specific data on the absorption of methylnaphthidate is not extensively detailed in the provided search results, its structural similarity to methylphenidate suggests that it would also be readily absorbed following oral administration.
Half-Life Determinations in Animal Models
The half-life of a drug is a measure of how long it takes for the concentration of the drug in the body to be reduced by half. For methylphenidate, the pharmacokinetic half-life in animal models and humans is relatively short, ranging from 2 to 3 hours. nih.gov Some preliminary data for methylnaphthidate suggests a half-life in the range of 1.5 to 2.5 hours. It has been noted that methylnaphthidate surpasses methylphenidate in its half-life, though specific comparative values from direct studies are not provided. nih.govresearchgate.net
Stereoselective Metabolism in Animal Models
The metabolism of methylnaphthidate, like its analog methylphenidate, is subject to stereoselectivity, a critical factor in understanding its pharmacokinetic profile in research models. While comprehensive in vivo studies detailing the stereoselective metabolism of methylnaphthidate across various animal species are not extensively documented in publicly available literature, significant insights can be drawn from in vitro investigations and the well-established metabolic pathways of its parent compounds.
Methylnaphthidate possesses two chiral centers, resulting in four stereoisomers: (d,l)-threo-methylnaphthidate and (d,l)-erythro-methylnaphthidate. The pharmacological activity is primarily associated with the (±)-threo diastereomers. nih.gov Research on related phenidate compounds has consistently shown that metabolic processes differ between stereoisomers. For methylphenidate, the d-enantiomer is pharmacologically more active, while the l-enantiomer (B50610) is metabolized more rapidly in the body. nih.govtaylorandfrancis.com
An extensive in vitro study on the metabolism of methylnaphthidate (HDMP-28) using equine liver microsomes identified numerous metabolic pathways. researchgate.net These findings provide a foundational model for understanding its biotransformation, which likely mirrors processes in other animal models, albeit with species-specific variations. The primary metabolic transformations identified were Phase I reactions, including hydroxylation, hydrogenation, and hydrolysis, followed by Phase II conjugation with glucuronic and sulfonic acids. researchgate.net
Hydrolysis: The most significant metabolic pathway for methylphenidate is de-esterification, catalyzed by carboxylesterase 1 (CES1), to form the pharmacologically inactive metabolite, ritalinic acid. taylorandfrancis.com It is hypothesized that methylnaphthidate undergoes a similar hydrolysis to yield naphthyl-ritalinic acid. This process is expected to be stereoselective, with a potential preference for one enantiomer over the other, which can lead to different plasma concentrations and durations of action for the d- and l-isomers of methylnaphthidate.
Oxidative Metabolism: Hydroxylation represents a major route of Phase I metabolism for methylnaphthidate. researchgate.net This can occur on both the naphthalene (B1677914) and piperidine (B6355638) rings. Studies on 2-methylnaphthalene (B46627) in rats have shown that the naphthalene moiety is metabolized to 2-naphthoic acid, which is then conjugated. doi.org For methylnaphthidate, this suggests that hydroxylation of the naphthalene ring is a likely pathway, leading to various hydroxylated metabolites. Additionally, oxidation of the piperidine ring, similar to the formation of oxo-methylphenidate from methylphenidate, is another probable metabolic route. ricardinis.pt
Conjugation: Following Phase I reactions, the resulting metabolites, particularly the hydroxylated forms, are expected to undergo Phase II conjugation. The in vitro equine study confirmed the formation of glucuronide and sulfate (B86663) conjugates of methylnaphthidate metabolites. researchgate.net
The table below summarizes the expected metabolic pathways for methylnaphthidate based on available data.
| Metabolic Pathway | Enzyme Family (Hypothesized) | Resulting Metabolite Type | Supporting Evidence |
| Hydrolysis (De-esterification) | Carboxylesterases (e.g., CES1) | Naphthyl-ritalinic acid | Analogy to methylphenidate metabolism taylorandfrancis.com; In vitro equine study researchgate.net |
| Hydroxylation | Cytochrome P450 (CYP450) | Hydroxylated naphthyl and piperidine ring metabolites | In vitro equine study researchgate.net; Metabolism of 2-methylnaphthalene doi.org |
| Hydrogenation | Reductases | Hydrogenated analogs | In vitro equine study researchgate.net |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugates | In vitro equine study researchgate.net |
| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates | In vitro equine study researchgate.net |
It is crucial to note that species differences in enzyme expression and activity (e.g., CYP450s, CESs) will lead to quantitative and qualitative variations in the metabolic profiles between animal models such as rats, mice, and dogs. researchgate.net Therefore, direct extrapolation of data from one species to another requires caution.
Metabolite Activity Investigations in Preclinical Systems
The investigation into the pharmacological activity of methylnaphthidate metabolites is a critical component of its preclinical evaluation. Currently, there is a notable scarcity of direct research on the biological activity of specific methylnaphthidate metabolites. However, inferences can be made from the extensive research conducted on the metabolites of its close structural analog, methylphenidate.
The primary metabolite of methylphenidate, ritalinic acid, is widely reported to be pharmacologically inactive. taylorandfrancis.comncats.io It does not significantly bind to dopamine (B1211576) or norepinephrine (B1679862) transporters and thus does not contribute to the stimulant effects of the parent compound. Following this precedent, it is strongly presumed that the corresponding major metabolite of methylnaphthidate, naphthyl-ritalinic acid (formed via hydrolysis), is also devoid of significant pharmacological activity at monoamine transporters.
Preclinical studies on methylphenidate have also identified other minor metabolites, such as p-hydroxy-methylphenidate and oxo-methylphenidate. ricardinis.pt The pharmacological activity of these oxidative metabolites has not been as thoroughly characterized, but they are generally considered to be inactive or significantly less active than the parent drug.
Animal studies focusing on the parent compound, methylnaphthidate, have demonstrated that it enhances locomotor activity, which is consistent with its function as a dopamine and norepinephrine reuptake inhibitor. For instance, a study in adolescent rats indicated that treatment with methylnaphthidate could influence motivation for other substances, highlighting its potent effects on central reward pathways.
The table below outlines the presumed activity of potential methylnaphthidate metabolites based on the activity of analogous methylphenidate metabolites.
| Metabolite | Parent Compound | Presumed Pharmacological Activity | Basis for Presumption |
| Naphthyl-ritalinic acid | Methylnaphthidate | Inactive | Ritalinic acid, the major metabolite of methylphenidate, is inactive. taylorandfrancis.comncats.io |
| Hydroxylated Metabolites | Methylnaphthidate | Likely inactive or significantly reduced activity | Hydroxylated metabolites of methylphenidate are considered largely inactive. ricardinis.pt |
| Conjugated Metabolites (Glucuronides/Sulfates) | Methylnaphthidate | Inactive | Conjugation is a detoxification pathway that increases water solubility for excretion and typically terminates biological activity. |
Future preclinical research is necessary to definitively determine the pharmacological profiles of methylnaphthidate's primary and secondary metabolites. Such studies would involve synthesizing these metabolite standards and evaluating their binding affinities at dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters, as well as assessing their functional effects in in vitro uptake assays and in vivo behavioral models. Until such studies are conducted, the prevailing assumption is that the metabolic pathways of methylnaphthidate primarily serve as detoxification and elimination routes, converting the active parent drug into inactive derivatives.
Structure Activity Relationship Delineation
Influence of Naphthalene (B1677914) Moiety vs. Phenyl Ring
Methylnaphthidate (B12771032), also known as HDMP-28, is a structural analog of methylphenidate. psychonautwiki.orgwikipedia.org The defining structural difference is the substitution of the phenyl ring found in methylphenidate with a naphthalene moiety. psychonautwiki.orgwikipedia.org This substitution from a single benzene (B151609) ring to a bicyclic naphthalene system has profound implications for the compound's pharmacological activity.
The larger, more sterically bulky naphthalene ring system in methylnaphthidate is thought to mimic the bicyclic indole (B1671886) ring system of serotonin (B10506). wikipedia.orgwikiwand.com This structural feature is associated with an increased affinity for the serotonin transporter (SERT), a characteristic not prominent in many other phenidates. wikipedia.orgwikipedia.orgwikiwand.com In fact, methylnaphthidate acts as a triple reuptake inhibitor, affecting dopamine (B1211576), norepinephrine (B1679862), and serotonin transporters, a profile reminiscent of cocaine. wikipedia.orgservice.gov.uk
In contrast, most analogs of threo-methylphenidate (TMP) with modifications on the phenyl ring exhibit high selectivity for dopamine and norepinephrine reuptake with minimal impact on serotonin. wikipedia.org The presence of the naphthalene group in ethylnaphthidate (B1156338), when compared to ethylphenidate, also leads to an increased potency in inhibiting the SERT and a higher affinity for 5-HT receptors. core.ac.uk
Research has shown that the 2-naphthyl isomer of methylnaphthidate (HDMP-28) is more potent at the dopamine transporter (DAT) than the 1-naphthyl isomer. wikipedia.org Specifically, the 2-naphthyl analog demonstrated a 2.5-fold higher potency than its 1-naphthyl counterpart. wikipedia.org
Comparative Analysis with Methylphenidate Analogs
To understand the unique properties of methylnaphthidate, it is useful to compare it with other analogs of methylphenidate where the ester or phenyl group has been modified. These analogs have been synthesized and studied to explore structure-activity relationships. nih.govresearchgate.net
Ethylphenidate
Ethylphenidate is the ethyl ester analog of methylphenidate. europeanreview.org It acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.org Its affinity and inhibition potency for the dopamine transporter (DAT) are similar to methylphenidate; however, its affinity and potency for the norepinephrine transporter (NET) are significantly lower. europeanreview.org Like methylphenidate, the d-threo enantiomer of ethylphenidate exhibits a much higher binding affinity for both DAT and NET. europeanreview.org
Isopropylphenidate
Isopropylphenidate (IPH) is an ester homolog of methylphenidate where the methyl group is replaced by an isopropyl group. wikipedia.org IPH shows a greater binding affinity for the dopamine transporter (DAT) compared to the norepinephrine transporter (NET). umich.eduresearchgate.net It has been found to have significantly less binding affinity for NET than methylphenidate. umich.edu
Propylphenidate
Propylphenidate (PPH) is the propyl analog of methylphenidate. europeanreview.org The (R,R)-threo isomer of propylphenidate has a binding affinity for the norepinephrine transporter (NET) that is similar to that of isopropylphenidate and ethylphenidate. europeanreview.org However, its binding affinity for the dopamine transporter (DAT) is four times lower, making it one of the methylphenidate analogs with the lowest affinity for DAT. europeanreview.org
Halogenated Derivatives (e.g., 4-fluoromethylphenidate (B12786486), 3,4-dichloromethylphenidate)
4-Fluoromethylphenidate (4F-MPH): The addition of a fluorine atom at the para-position of the phenyl ring results in a compound that is a more potent dopamine reuptake inhibitor than methylphenidate. nih.govwikipedia.org Studies have shown that (±)-threo-4F-MPH is more potent than methylphenidate at both DAT and NET, with little activity at the serotonin transporter. nih.gov Specifically, (±)-threo-4F-MPH was found to be about twice as potent as MPH at DAT and NET. nih.gov
3,4-Dichloromethylphenidate (B3419264) (3,4-DCMP): This analog features dichloro substitution on the phenyl ring. ontosight.aiontosight.ai It acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI). ontosight.aiontosight.ai The 3,4-dichloro substitution leads to a higher selectivity for the serotonin transporter and increased serotonin uptake inhibition compared to methylphenidate. wikipedia.orgwikiwand.com This modification also increases the affinity for both dopamine and norepinephrine transporters, as the 3,4-dichloro group mimics the 3,4-dihydroxy group found in dopamine and norepinephrine. wikipedia.orgwikiwand.com 3,4-DCMP is one of the few phenidates with significant serotonergic activity. wikipedia.orgwikiwand.com
Stereochemical Influence on Pharmacological Activity
Methylphenidate and its analogs possess two chiral centers, resulting in four possible stereoisomers. wikipedia.org The pharmacological activity is highly dependent on the specific stereochemistry of the molecule.
The threo-diastereomers of methylphenidate are the pharmacologically active forms. nih.gov Specifically, the (2R,2'R)-threo enantiomer, also known as d-threo-methylphenidate, is the most pharmacologically active enantiomer. nih.govnih.gov It is approximately 10-fold more potent than the l-isomer as a catecholamine-selective reuptake inhibitor. nih.gov The d-isomer is primarily responsible for both the efficacy and adverse effects of racemic methylphenidate. nih.gov
This stereoselectivity is also observed in its analogs. For instance, the biological activity of 4-fluoromethylphenidate resides predominantly with the (±)-threo isomers, not the (±)-erythro isomers. nih.gov The (±)-erythro isomers show significantly reduced activity at the dopamine transporter. nih.gov Similarly, for ethylphenidate, the (+)-enantiomer is significantly more potent in inhibiting dopamine reuptake compared to the (-)-enantiomer. nih.gov
The conformation of the piperidine (B6355638) ring also plays a role. In N-unsubstituted phenidates, an equatorial positioning of substituents on the piperidine ring is predominant. bohrium.com However, N-benzyl substitution can lead to an unexpected axial positioning in the crystal state, although the equatorial position is favored in solution. bohrium.com This conformational difference might explain the divergent pharmacological profiles of some N-benzyl-substituted phenidates, which have shown SERT binding comparable to cocaine. researchgate.net
Design Principles for Novel Analog Synthesis Based on SARijpsr.com
The structure-activity relationship (SAR) of methylphenidate (MPH) and its analogs, including methylnaphthidate, provides a foundation for the rational design of novel compounds with tailored affinities for monoamine transporters. The primary mechanism of action for this class of compounds is the inhibition of dopamine (DAT) and norepinephrine (NET) reuptake, with varying effects on the serotonin transporter (SERT). wikipedia.orgki.se Key structural modifications influencing potency and selectivity have been elucidated through extensive research, guiding the synthesis of new analogs.
A critical determinant of activity is the stereochemistry of the molecule. Methylphenidate and its active analogs possess a threo configuration of the two chiral centers. researchgate.netljmu.ac.uk The erythro diastereomers generally exhibit significantly lower binding affinity for the dopamine transporter. ljmu.ac.uk For instance, the erythro isomer of o-bromomethylphenidate was found to be inactive at the DAT, with an IC50 value greater than 50,000 nM. nih.gov This stereochemical preference is a fundamental principle in the design of new, active analogs.
Modifications to the aromatic ring of the phenidate scaffold have a profound impact on transporter affinity and selectivity. The substitution of the phenyl ring with a larger aromatic system, such as the naphthalene group in methylnaphthidate (also known as HDMP-28), generally leads to a significant increase in potency at the dopamine transporter compared to methylphenidate. nih.govwikipedia.org Specifically, the 2-naphthyl analog of methylphenidate has been shown to be more potent than the 1-naphthyl isomer. wikipedia.org
Furthermore, substitutions on the phenyl ring itself can modulate activity. Halogenation at the 3 and 4 positions, as seen in 3,4-dichloromethylphenidate (3,4-DCMP), has been shown to increase potency at both DAT and NET. core.ac.uknih.gov In contrast, substitution at the ortho position tends to decrease affinity. nih.gov The addition of a fluorine atom at the para-position of the phenyl ring in 4-fluoromethylphenidate (4F-MPH) also results in increased potency at both DAT and NET compared to the parent compound. ljmu.ac.uk
The ester functionality of methylphenidate is another key site for modification. Altering the methyl ester to other alkyl esters, such as in ethylphenidate (EPH), can influence potency and selectivity. EPH displays similar DAT affinity to MPH but has a markedly lower affinity for NET. europeanreview.org The synthesis of analogs where the carbomethoxy group is replaced by an alkyl group has also been explored, with some of these compounds showing high potency as dopamine reuptake inhibitors. acs.org
Finally, modifications to the piperidine ring, particularly N-substitution, generally lead to a decrease in binding affinity at the dopamine transporter. nih.gov This suggests that an unsubstituted piperidine nitrogen is favorable for optimal interaction with DAT.
These principles, derived from extensive SAR studies, provide a roadmap for the synthesis of novel methylphenidate analogs. By strategically modifying the aromatic ring, the ester group, and maintaining the crucial threo stereochemistry while generally avoiding N-substitution, new compounds with desired potencies and selectivities for the monoamine transporters can be designed.
Research Findings on Methylphenidate Analogs
| Compound | Aromatic Group | Modification | DAT Affinity (IC50, nM) | SERT Affinity (IC50, nM) | Reference |
|---|---|---|---|---|---|
| (±)-threo-Methylphenidate (MPH) | Phenyl | - | 131 | >10,000 | ljmu.ac.uk |
| (±)-threo-Methylnaphthidate (HDMP-28) | 2-Naphthyl | Phenyl replaced by 2-naphthyl | Notable increase vs. MPH | Increased vs. MPH | nih.gov |
| (±)-threo-4-Fluoromethylphenidate (4F-MPH) | 4-Fluorophenyl | Para-fluoro substitution | 61 | 8,805 | ljmu.ac.uk |
| (±)-erythro-4-Fluoromethylphenidate | 4-Fluorophenyl | Para-fluoro substitution | 8,528 | - | ljmu.ac.uk |
| (±)-threo-3,4-Dichloromethylphenidate (3,4-DCMP) | 3,4-Dichlorophenyl | 3,4-dichloro substitution | Potent | - | core.ac.uk |
| (±)-threo-Ethylphenidate (EPH) | Phenyl | Ethyl ester | Similar to MPH | - | europeanreview.org |
| Compound | [3H]WIN 35,428 Binding (DAT) IC50 (nM) | [3H]Citalopram Binding (SERT) IC50 (nM) | Reference |
|---|---|---|---|
| (±)-threo-Methylphenidate (TMP) | 144 ± 16 | 4220 ± 120 | nih.gov |
| (±)-threo-p-Bromo-MPH | 38.1 ± 3.1 | >10,000 | nih.gov |
| (±)-threo-m-Bromo-MPH | 62.5 ± 2.4 | >10,000 | nih.gov |
| (±)-threo-o-Bromo-MPH | 1340 ± 160 | >10,000 | nih.gov |
| (±)-erythro-(2-Naphthyl) Analog | - | High affinity and selectivity | nih.gov |
Advanced Analytical and Spectroscopic Methodologies
Role as an Analytical Reference Standard
Methylnaphthidate (B12771032) hydrochloride, also known as HDMP-28 HCl, serves as a critical analytical reference standard in forensic and scientific laboratories. lgcstandards.com Its primary utility in this capacity is for the accurate identification and quantification of new psychoactive substances (NPS). As novel synthetic compounds emerge, having well-characterized reference materials like methylnaphthidate hydrochloride is essential for the development and validation of analytical methods to detect these substances in seized materials.
Reference standards for compounds such as this compound are typically produced under rigorous quality assurance protocols, such as ISO 17034, to ensure their identity, purity, and stability. lgcstandards.com These standards are accompanied by a comprehensive Certificate of Analysis that provides a full description of the material and summarizes the data from its characterization. lgcstandards.com
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the chemical structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the molecule's carbon-hydrogen framework. Analysis of these spectra allows for the confirmation of key structural features, including the naphthalene (B1677914) and piperidine (B6355638) rings, as well as the methyl ester group.
For the closely related compound, threo-methylphenidate hydrochloride, a ¹H-NMR spectroscopic method has been developed to determine its optical purity. This technique involves the complexation of the compound's free-base form with a chiral Eu(III) shift reagent, which results in two distinct signals for the enantiomeric ester methyl protons, allowing for their quantification. nih.gov This method has proven accurate for measuring as little as 2% of one enantiomer in the presence of the other. nih.gov
Table 1: Key Structural Features of Methylnaphthidate Confirmed by NMR
| Structural Moiety | Spectroscopic Evidence |
|---|---|
| Naphthalene Ring | Characteristic aromatic proton and carbon signals |
| Piperidine Ring | Aliphatic proton and carbon signals |
| Methyl Ester Group | Singlet signal for the methyl protons in ¹H NMR |
Mass spectrometry is a fundamental technique used to determine the molecular weight and fragmentation pattern of this compound, which is vital for its unambiguous identification. While specific fragmentation data for this compound is not detailed in the provided search results, the mass spectrum of the related analog, ethylphenidate, offers insight into the expected fragmentation patterns. The electron ionization mass spectrum of ethylphenidate shows a weak M-1 ion at m/z 246, with major ions at m/z 84 (piperidinium ion, base peak) and m/z 91 (tropylium ion). raggeduniversity.co.uk An ion at m/z 164 corresponds to the ethyl phenylacetate (B1230308) moiety following the loss of the piperidine fragment. raggeduniversity.co.uk A similar fragmentation pattern would be anticipated for methylnaphthidate, with adjustments for the naphthalene group instead of the phenyl group.
Table 2: Predicted Key Fragments in the Mass Spectrum of Methylnaphthidate
| Fragment | Description |
|---|---|
| Molecular Ion [M]+ | Represents the intact molecule |
| [M - OCH₃]+ | Loss of the methoxy (B1213986) group |
| Piperidinium ion | A common fragment from the piperidine ring |
| Naphthyl-containing fragments | Fragments characteristic of the naphthalene moiety |
Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule. The IR spectrum would be expected to show characteristic absorption bands for the ester carbonyl group and the N-H bond of the piperidine ring. Comparing the IR spectrum of an unknown sample to that of a this compound reference standard can provide a rapid and effective means of identification. The IR spectra of the related compounds ethylphenidate HCl and methylphenidate HCl show only minor differences in some absorbance patterns, highlighting the need for complementary spectroscopic methods for definitive identification. raggeduniversity.co.uk
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (piperidine) | 3400-3250 |
| C-H Stretch (aromatic/aliphatic) | 3100-2850 |
| C=O Stretch (ester) | 1750-1735 |
| C=C Stretch (aromatic) | 1600-1450 |
| C-O Stretch (ester) | 1300-1000 |
Single-crystal X-ray diffraction is a non-destructive technique that provides definitive information about the three-dimensional structure of a crystalline compound. This method can determine unit cell dimensions, bond lengths, bond angles, and the absolute configuration of chiral centers. For the related compound, (-)-threo-methylphenidate HCl, single-crystal X-ray analysis was used to determine its crystal conformation and confirm the R,R absolute configuration of the biologically active enantiomer. researchgate.net This powerful technique is the gold standard for establishing the absolute structure of complex molecules like this compound. nih.gov
Chromatographic Separation and Detection Methods
The analysis of methylnaphthidate provides crucial data on its chromatographic behavior, which is essential for its identification in complex mixtures. Various chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are utilized for the separation and detection of methylphenidate and its analogs.
A reverse-phase HPLC (RP-HPLC) method has been developed and validated for the analysis of methylphenidate hydrochloride and its impurities. ijrpr.com This method typically employs a C18 column with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724). ijrpr.comnih.gov Detection is often achieved using a PDA detector at a specific wavelength, such as 215 nm. ijrpr.com For more sensitive and specific detection, liquid chromatography can be coupled with tandem mass spectrometry (LC-MS/MS). nih.gov
Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another common technique for the analysis of these compounds. raggeduniversity.co.uk The sample is typically vaporized and separated based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then provides structural information for the separated components. raggeduniversity.co.uk
Table 4: Example Chromatographic Conditions for Analysis of Related Phenidates
| Parameter | HPLC | GC |
|---|---|---|
| Column | C18 | DB-1 (100% dimethylpolysiloxane) |
| Mobile Phase/Carrier Gas | Acetonitrile/Buffer | Helium |
| Detector | PDA, MS/MS | MS |
| Oven Temperature Program | Isocratic or Gradient | Programmed ramp (e.g., 100°C to 300°C) |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of pharmaceutical compounds and related substances. For this compound, reverse-phase HPLC (RP-HPLC) methods are highly applicable for separating the active compound from impurities and degradation products. ijrpr.comresearchgate.net
Research on the closely related methylphenidate hydrochloride has led to the development of validated RP-HPLC methods that can be adapted for methylnaphthidate. These methods typically utilize a C18 stationary phase, which is effective for retaining and separating moderately polar compounds. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer, with the pH adjusted to ensure optimal peak shape and resolution. ijrpr.com Detection is commonly performed using a photodiode array (PDA) or a standard UV detector at a wavelength where the naphthalene chromophore of methylnaphthidate exhibits strong absorbance. ijrpr.com
The purity assessment involves quantifying the main peak corresponding to methylnaphthidate and identifying and quantifying any related substances or impurities. Method validation according to International Conference on Harmonisation (ICH) guidelines ensures the method is linear, precise, accurate, rugged, and reliable for its intended purpose. ijrpr.com
Table 1: Representative HPLC Conditions for Analysis of Methylphenidate Analogs This interactive table summarizes typical parameters that can be adapted for the analysis of this compound based on established methods for related compounds.
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Inertsil Symmetry C18 (100x4.6 mm, 3.0 µm) ijrpr.com | HSSD Waters Symmetry C18 (100x4.6 mm, 3.7 µm) |
| Mobile Phase | Acetonitrile: Buffer (30:70 v/v), pH 4.0 with acetic acid ijrpr.com | Methanol: Acetonitrile: Buffer (50:20:30 v/v/v), pH 4.0 with acetic acid |
| Flow Rate | 1.5 mL/min ijrpr.com | 1.5 mL/min |
| Detection | PDA at 215 nm (Assay) & 203 nm (Related Substances) ijrpr.com | PDA at 210 nm (Assay) & 203 nm (Related Substances) |
| Column Temp. | Ambient | Ambient |
Furthermore, due to the presence of two chiral centers, methylnaphthidate exists as four stereoisomers (d-threo, l-threo, d-erythro, l-erythro). Chiral HPLC, utilizing chiral stationary phases (CSPs) like amylose (B160209) or cellulose (B213188) derivatives, is the most popular technique for separating and quantifying these enantiomers, which is crucial as different enantiomers can exhibit varied pharmacological effects. asianpubs.orgregistech.com
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Metabolite Identification
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is an indispensable tool for identifying metabolites of new chemical entities in complex biological matrices. ijpras.com This technique couples the separation power of liquid chromatography with the high mass accuracy and resolution of modern mass spectrometers (e.g., Time-of-Flight (TOF), Orbitrap), allowing for the determination of elemental compositions of parent drugs and their metabolites. ijpras.comresearchgate.net
The metabolism of methylnaphthidate has not been extensively studied, but it is expected to follow pathways similar to methylphenidate. The primary metabolic pathway for methylphenidate is de-esterification by carboxylesterase 1 (CES1A1) to form ritalinic acid, which is pharmacologically inactive. nih.gov Therefore, the principal metabolite of methylnaphthidate is predicted to be its corresponding de-esterified analog, α-(2-naphthyl)-2-piperidineacetic acid (naphthyl-ritalinic acid).
LC-HRMS can be used to screen for this and other potential metabolites in biological samples (e.g., urine, plasma) following administration. Data mining techniques, such as extracted ion chromatograms and mass defect filtering, are employed to find potential metabolic products. ijpras.com The high mass accuracy of HRMS allows for the confident determination of the molecular formula from the exact mass of a metabolite, and subsequent MS/MS fragmentation studies help to elucidate its structure. Other potential metabolic pathways that could be investigated using LC-HRMS include hydroxylation of the naphthalene ring system.
Gas Chromatography-Mass Spectrometry (GC-MS) for Sample Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique in forensic toxicology for the identification and quantification of illicit drugs and NPS in various samples. mdpi.comunair.ac.idresearchgate.net Its high sensitivity and the availability of extensive mass spectral libraries make it a powerful tool for screening and confirmation. unair.ac.id
The analysis of methylnaphthidate by GC-MS would likely require a sample preparation step, such as liquid-liquid extraction or solid-phase extraction, to isolate the compound from the sample matrix. mdpi.com For compounds containing polar functional groups like methylphenidate and its analogs, derivatization is often employed to improve their thermal stability and chromatographic behavior (i.e., volatility and peak shape). A common approach involves acylation, for instance, using trifluoroacetic anhydride (B1165640) to derivatize the secondary amine of the piperidine ring. nih.gov
Following separation on a capillary GC column (typically a non-polar phase like HP-5MS), the analyte enters the mass spectrometer. unair.ac.id Electron ionization (EI) is the most common ionization technique, which produces a reproducible fragmentation pattern that serves as a chemical "fingerprint." This mass spectrum can be compared against a reference standard or a spectral library for positive identification. mdpi.comresearchgate.net
Table 2: General GC-MS Parameters for Analysis of Piperidine-Based Stimulants This interactive table outlines typical conditions for the GC-MS analysis of compounds structurally related to this compound.
| Parameter | Typical Setting |
|---|---|
| Extraction | Liquid-Liquid Extraction (e.g., with benzene (B151609)/hexane) or Solid-Phase Extraction nih.gov |
| Derivatization | Often required; e.g., with Trifluoroacetic Anhydride (TFA) nih.gov |
| GC Column | HP-1 MS or DB-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) mdpi.comunair.ac.id |
| Carrier Gas | Helium mdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification nih.gov |
Preparative Thin-Layer Chromatography (TLC) for Diastereomer Separation
Preparative Thin-Layer Chromatography (TLC) is a purification technique used for isolating compounds on a small scale (typically <100 mg). chemrxiv.org It is particularly useful for separating compounds with very similar retention factors (Rf), such as diastereomers, that may be difficult to resolve using standard column chromatography. chemrxiv.organalyticaltoxicology.com
Like methylphenidate, methylnaphthidate possesses two chiral centers, giving rise to two pairs of enantiomers, which are diastereomeric to each other (the threo and erythro pairs). nih.gov Preparative TLC can be employed to separate these diastereomeric pairs. The process involves applying a concentrated solution of the compound mixture as a narrow band onto a thick-layered TLC plate (0.5 to 2.0 mm thickness). analyticaltoxicology.com The plate is then developed in a suitable mobile phase. After development, the separated diastereomeric bands are visualized (e.g., under UV light), and the corresponding sections of the stationary phase (e.g., silica (B1680970) gel) are carefully scraped off the plate. The desired compound is then recovered by eluting it from the collected stationary phase with an appropriate polar solvent. chemrxiv.org This technique allows for the isolation of pure diastereomers for further analytical characterization or research. analyticaltoxicology.com
Development of Robust Analytical Methods for Research Matrices
The emergence of NPS like methylnaphthidate necessitates the development of simple, fast, sensitive, and specific analytical methods for their detection in various research matrices, including seized materials and biological samples. nih.gov A robust analytical strategy typically involves a combination of the techniques described above to ensure reliable identification and quantification.
The development process begins with adapting and optimizing methods used for structurally similar compounds, such as methylphenidate. researchgate.netnih.gov A comprehensive approach often uses:
HPLC-UV for initial purity assessment and quantification in bulk or formulated materials. nih.gov
GC-MS as a reliable screening tool in forensic labs due to its specificity and extensive libraries. unair.ac.id
LC-HRMS for unambiguous identification of the parent compound and its metabolites in complex biological matrices, which is crucial when reference standards for metabolites are not available. ijpras.comresearchgate.net
Each developed method must be rigorously validated to demonstrate its suitability. Key validation parameters include selectivity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijrpr.comnih.gov The availability of such validated methods is critical for forensic laboratories, clinical toxicology, and academic research to accurately identify and study new psychoactive substances. nih.govcfsre.org
Future Directions in Research
Elucidation of Comprehensive Metabolic Profiles in Diverse Research Models
A significant gap in the current understanding of methylnaphthidate (B12771032) hydrochloride lies in its metabolic fate. While it is structurally related to methylphenidate, the presence of the naphthalene (B1677914) group may lead to different metabolic pathways. Future research must prioritize the elucidation of its comprehensive metabolic profile in various preclinical and in vitro models.
A foundational study has explored the metabolic conversion of HDMP-28 (methylnaphthidate) using equine liver microsomes and the fungus Cunninghamella elegans as research models. nih.gov This investigation successfully identified 31 metabolites, comprising 22 phase I and 9 phase II metabolites. nih.govresearchgate.net The primary metabolic transformations observed included hydroxylation, hydrogenation, and hydrolysis of the parent compound. nih.gov Additionally, phase II metabolism resulted in the formation of glucuronic acid-conjugated metabolites. nih.govresearchgate.net
These initial findings are critical, as a thorough understanding of metabolism is essential for interpreting pharmacological and toxicological data. Future studies should expand upon this work by utilizing other relevant models, such as human liver microsomes and hepatocytes, to determine the specific cytochrome P450 (CYP) enzymes responsible for its oxidative metabolism and to identify potential species differences. Characterizing the pharmacologically active or inactive nature of these metabolites is another crucial step.
Table 1: Summary of Identified Metabolites of HDMP-28 (Methylnaphthidate) in In Vitro Models
| Metabolic Phase | Transformation Type | Number of Metabolites Identified |
|---|---|---|
| Phase I | Hydroxylation, Hydrogenation, Hydrolysis | 22 |
| Phase II | Glucuronidation | 9 |
Data sourced from a comprehensive metabolic investigation of HDMP-28. nih.govresearchgate.net
In-depth Mechanistic Studies of Serotonin (B10506) Transporter Interactions
Methylnaphthidate (HDMP-28) is distinguished from its parent compound, methylphenidate, by its significant interaction with the serotonin transporter (SERT). wikipedia.org While methylphenidate and many of its analogs demonstrate high selectivity for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) with very low affinity for SERT, HDMP-28 exhibits high affinity for all three monoamine transporters. wikipedia.orgpharmgkb.org This profile suggests that methylnaphthidate acts as a triple reuptake inhibitor, similar to cocaine. wikipedia.orgresearchgate.net
This interaction with SERT is a critical area for future research. In-depth mechanistic studies are required to understand the nature of this binding. Key research questions include determining the binding affinity (Kᵢ) and inhibitory potency (IC₅₀) at the human SERT with high precision and exploring the functional consequences of this binding, such as the potential for serotonin efflux. Comparative studies have shown that replacing the benzene (B151609) ring of methylphenidate with a naphthalene ring, as in ethylnaphthidate (B1156338), increases potency in inhibiting the SERT. core.ac.uk The threo diastereoisomers of naphthyl-analogs, in particular, have been noted for their high affinity to SERT. researchgate.net
Table 2: Comparative Monoamine Transporter Interaction Profiles
| Compound | Dopamine Transporter (DAT) Affinity | Norepinephrine Transporter (NET) Affinity | Serotonin Transporter (SERT) Affinity |
|---|---|---|---|
| Methylphenidate (MPH) | High | High | Very Low / Negligible pharmgkb.orgcore.ac.uk |
| Methylnaphthidate (HDMP-28) | High | High | High wikipedia.orgresearchgate.net |
| (±)-threo-4F-MPH | High | High | Low researchgate.net |
This table presents a simplified comparison based on available research data.
Advanced Computational Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies
The growing family of methylphenidate analogs provides a rich dataset for computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.netnih.gov These in silico techniques are powerful tools for predicting the biological activity of novel compounds and for guiding the rational design of new molecules with specific pharmacological profiles. nih.govbris.ac.uk
Future research should apply advanced computational methods to methylnaphthidate and its potential derivatives. QSAR studies can build models that correlate specific structural features of these molecules with their binding affinities at DAT, NET, and SERT. nih.gov For instance, 2D and 3D-QSAR models have been successfully used to create a preliminary model for the DAT binding affinity of threo-methylphenidate analogs. researchgate.net One study demonstrated the predictive power of such models by accurately estimating the binding affinity of a methyl-2-(naphthalen-1-yl)-2-(piperidin-2-yl)acetate analog, which was not part of the original dataset. researchgate.net
By systematically modifying the methylnaphthidate scaffold in silico (e.g., altering substitution patterns on the naphthalene ring or modifying the ester group) and using validated QSAR models, researchers can predict which novel structures are most likely to possess desired properties, such as enhanced selectivity for a particular transporter or a specific potency ratio. researchgate.net This approach can streamline the drug discovery process, prioritizing the synthesis of the most promising compounds for further pharmacological testing. nih.gov
Development of Methylnaphthidate Analogs as Pharmacological Probes for Neurotransmitter Systems
Pharmacological probes are essential tools for dissecting the complex functions of neurotransmitter systems. Given its unique triple reuptake inhibitor profile, methylnaphthidate serves as an interesting lead compound for the development of novel molecular probes. wikipedia.org
Future research efforts could focus on synthesizing a series of methylnaphthidate analogs. By systematically altering its structure, it may be possible to develop:
Selective Ligands: Analogs that retain high affinity for one transporter (e.g., SERT) while reducing affinity for others (DAT, NET), or vice-versa. Such selective probes would be invaluable for studying the specific roles of each transporter in various neurobiological processes.
Radiolabeled Probes: Synthesizing a radiolabeled version of methylnaphthidate or a high-affinity analog would enable its use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. This would allow for the in vivo visualization and quantification of monoamine transporters in the brain, providing insights into their distribution and occupancy by various drugs.
Fluorescent Probes: The development of fluorescently tagged methylnaphthidate analogs could facilitate high-resolution imaging of transporter proteins in vitro, aiding in the study of their cellular and subcellular localization and trafficking.
The synthesis and characterization of such analogs would provide a sophisticated toolkit for neuroscientists investigating the intricacies of monoaminergic neurotransmission. researchgate.net
Investigation into Neurobiological Correlates of Behavioral Phenomena Induced by Methylnaphthidate Hydrochloride in Preclinical Settings
Psychostimulants like methylphenidate are known to induce a range of behavioral effects in preclinical models, including increased locomotor activity, enhanced cognitive performance in specific tasks, and stereotyped behaviors. drugbank.comnih.gov These behaviors are mediated by the drug's impact on underlying neurobiological systems, primarily through the elevation of dopamine and norepinephrine levels. drugbank.comnih.gov
A crucial future direction is to investigate the specific neurobiological changes that correlate with the behavioral effects of this compound. Since methylnaphthidate also potently interacts with the serotonin system, its behavioral profile may differ significantly from that of methylphenidate. wikipedia.org
Preclinical studies should aim to:
Characterize Behavioral Profile: Systematically assess the effects of methylnaphthidate on locomotion, anxiety, cognition, and reward-seeking behaviors in animal models.
Correlate with Neurochemical Changes: Use techniques like in vivo microdialysis to measure real-time changes in extracellular dopamine, norepinephrine, and serotonin in key brain regions (e.g., striatum, prefrontal cortex) following methylnaphthidate administration and correlate these changes with observed behaviors. nih.gov
Utilize Neuroimaging: Employ techniques like functional magnetic resonance imaging (fMRI) or PET in animal models to identify which brain circuits are activated or deactivated by methylnaphthidate and how this neural activity pattern relates to its behavioral outcomes. nih.gov Studies on methylphenidate have shown it alters activation in the dorsal attention network (DAN) and default mode network (DMN). nih.gov Investigating how methylnaphthidate's serotonergic component modulates these or other networks is a key question.
These investigations will be fundamental to understanding the complete psychopharmacological profile of this compound and how its unique mechanism of action translates into specific behavioral and neurobiological effects.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing (±)-threo-Methylnaphthidate Hydrochloride in laboratory settings?
- Methodological Answer : Synthesis typically involves stereoselective routes to isolate the threo diastereomer, followed by purification via recrystallization. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification (319.8 g/mol). The compound’s structural formula (C₁₈H₂₁NO₂·HCl) and handling protocols are detailed in safety data sheets .
Q. What safety protocols should be followed when handling Methylnaphthidate Hydrochloride in laboratory environments?
- Methodological Answer : Standard PPE (gloves, lab coat) is recommended despite its low hazard classification (NFPA health rating: 0). Avoid inhalation and direct skin contact. In case of accidental exposure, rinse eyes with water for 15 minutes and consult a physician. Mechanical collection is advised for spills to prevent environmental contamination .
Q. How can researchers ensure the stability of this compound during storage?
- Methodological Answer : Store in airtight containers at 4°C to prevent hygroscopic degradation. Stability testing should include periodic HPLC analysis to monitor purity. Stock solutions in organic solvents (e.g., acetonitrile) should be aliquoted, stored in sealed vials, and used within one month to avoid freeze-thaw degradation .
Q. What analytical techniques are suitable for quantifying this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity in detecting low concentrations. Validate methods using calibration curves (e.g., 1–100 ng/mL) and internal standards (e.g., deuterated analogs). Cross-validate with receptor binding assays to confirm pharmacological activity .
Advanced Research Questions
Q. How can experimental designs address discrepancies in reported pharmacokinetic data for this compound?
- Methodological Answer : Conduct meta-analyses of existing studies to identify variables (e.g., dosing routes, animal models) contributing to contradictions. Use standardized protocols (e.g., ISO 10993 for biocompatibility) and cross-species comparisons. Validate findings with in vitro assays (e.g., plasma protein binding studies) to isolate confounding factors .
Q. What strategies optimize in vitro models for studying this compound’s dopaminergic effects?
- Methodological Answer : Use neuronal cell lines (e.g., SH-SY5Y) or primary cultures to assess dopamine transporter (DAT) inhibition. Dose-response curves should include negative controls (e.g., cocaine analogs) and positive controls (e.g., methylphenidate). Measure extracellular dopamine levels via microdialysis or fast-scan cyclic voltammetry .
Q. How can batch-to-batch variability in this compound synthesis be minimized?
- Methodological Answer : Implement quality control (QC) checkpoints:
- Step 1 : Monitor reaction intermediates via thin-layer chromatography (TLC).
- Step 2 : Use reference standards (e.g., USP-grade impurities) to validate purity thresholds (>95%).
- Step 3 : Apply factorial design experiments to optimize reaction conditions (temperature, solvent ratios) .
Q. What methodologies resolve contradictions in this compound’s toxicity profiles across studies?
- Methodological Answer : Perform systematic reviews using PRISMA guidelines to evaluate study quality. Conduct in vivo toxicokinetic studies (OECD Test No. 417) with dose-ranging (e.g., 10–100 mg/kg) in rodent models. Compare results to in silico predictions (e.g., QSAR models) to identify mechanistic outliers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
